3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
Synthesis Analysis
The synthetic pathway for this compound involves several steps. Notably, the phenacyl chloride derivatives are prepared via Friedel-Crafts acylation of mono- or di-substituted benzene with chloroacetyl chloride using aluminum trichloride as a Lewis acid catalyst . Further details on the synthetic route and optimization conditions would require a deeper investigation.
Molecular Structure Analysis
The molecular structure of this compound can be elucidated through various spectroscopic techniques, including IR (Infrared) , 1H-NMR (Proton Nuclear Magnetic Resonance) , Mass Spectroscopy , and Elemental Analysis . These methods confirm the presence of specific functional groups and provide insights into the arrangement of atoms within the molecule .
Scientific Research Applications
Antimicrobial Agents
Compounds with a thiadiazole core have been synthesized and evaluated for their antimicrobial activities. For instance, a study detailed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. These compounds displayed moderate activity against pathogenic bacterial and fungal strains, illustrating the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral and Antiproliferative Activities
Another area of research involves exploring the antiviral and antiproliferative properties of thiadiazole derivatives. A study synthesized Schiff bases derived from some 1,3,4-thiadiazole compounds and assessed their biological activities. Notably, certain compounds exhibited significant DNA protective abilities against oxidative stress and demonstrated cytotoxicity against cancer cell lines, suggesting their potential in antiviral and cancer research (Gür et al., 2020).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have also been evaluated for their corrosion inhibition performance on metals. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the effectiveness of these compounds in protecting metal surfaces from corrosion. This research demonstrates the utility of these derivatives in industrial applications, particularly in prolonging the lifespan of metal components (Kaya et al., 2016).
Structural and Molecular Studies
Furthermore, the structural and molecular characteristics of thiadiazole derivatives have been thoroughly investigated through various spectroscopic and crystallographic techniques. Such studies provide insights into the molecular conformations, electronic properties, and potential reactivity of these compounds, which is crucial for designing molecules with desired biological or chemical properties (Kerru et al., 2019).
Mechanism of Action
Target of Action
The compound “3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine” belongs to the class of triazoles and thiadiazoles. Triazoles and thiadiazoles are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of triazoles and thiadiazoles generally involves interaction with biological targets, leading to changes in cellular processes. For instance, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. As mentioned, triazoles and thiadiazoles can affect a wide range of biological processes .
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2S/c1-11-17(23-25-26(11)14-6-4-12(20)5-7-14)18-22-19(29-24-18)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWURUPRDBNBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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